molecular formula C18H24N4O2 B7150024 N-(1,5-dimethylpyrazol-3-yl)-2-(4-ethoxyphenyl)pyrrolidine-1-carboxamide

N-(1,5-dimethylpyrazol-3-yl)-2-(4-ethoxyphenyl)pyrrolidine-1-carboxamide

Cat. No.: B7150024
M. Wt: 328.4 g/mol
InChI Key: MYINBRKAYARBDN-UHFFFAOYSA-N
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Description

N-(1,5-dimethylpyrazol-3-yl)-2-(4-ethoxyphenyl)pyrrolidine-1-carboxamide: is a synthetic organic compound that features a pyrrolidine ring substituted with a carboxamide group, a pyrazole ring, and an ethoxyphenyl group

Properties

IUPAC Name

N-(1,5-dimethylpyrazol-3-yl)-2-(4-ethoxyphenyl)pyrrolidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N4O2/c1-4-24-15-9-7-14(8-10-15)16-6-5-11-22(16)18(23)19-17-12-13(2)21(3)20-17/h7-10,12,16H,4-6,11H2,1-3H3,(H,19,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYINBRKAYARBDN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2CCCN2C(=O)NC3=NN(C(=C3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

    Starting Materials: The synthesis begins with commercially available starting materials such as 1,5-dimethylpyrazole, 4-ethoxybenzaldehyde, and pyrrolidine.

    Step 1 Formation of Intermediate: The first step involves the condensation of 1,5-dimethylpyrazole with 4-ethoxybenzaldehyde under acidic conditions to form an intermediate Schiff base.

    Step 2 Cyclization: The Schiff base undergoes cyclization with pyrrolidine in the presence of a suitable catalyst, such as a Lewis acid, to form the pyrrolidine ring.

    Step 3 Carboxamide Formation:

Industrial Production Methods

In an industrial setting, the synthesis of N-(1,5-dimethylpyrazol-3-yl)-2-(4-ethoxyphenyl)pyrrolidine-1-carboxamide would involve optimization of reaction conditions to maximize yield and purity. This includes:

    Scaling Up: Using larger reactors and continuous flow systems to handle bulk quantities.

    Catalyst Optimization: Employing more efficient and recyclable catalysts.

    Purification: Implementing advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole ring, using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can occur at the carboxamide group, converting it to an amine using reducing agents like lithium aluminum hydride.

    Substitution: Electrophilic and nucleophilic substitution reactions can take place on the aromatic ring, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogenation using bromine or chlorination using thionyl chloride.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of primary or secondary amines.

    Substitution: Introduction of halogen atoms or other functional groups on the aromatic ring.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in transition metal catalysis, aiding in various organic transformations.

    Material Science: It can be incorporated into polymers to enhance their thermal and mechanical properties.

Biology and Medicine

    Drug Development: Potential use as a pharmacophore in the design of new therapeutic agents targeting specific enzymes or receptors.

    Biological Probes: Utilized in the development of probes for studying biological pathways and interactions.

Industry

    Agriculture: Possible application as a component in agrochemicals for pest control.

    Electronics: Use in the fabrication of organic electronic devices due to its unique electronic properties.

Mechanism of Action

The compound exerts its effects through interactions with specific molecular targets, such as enzymes or receptors. The pyrazole and pyrrolidine rings can engage in hydrogen bonding and hydrophobic interactions, influencing the activity of the target molecules. The ethoxyphenyl group may enhance the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • N-(1,5-dimethylpyrazol-3-yl)-2-phenylpyrrolidine-1-carboxamide
  • N-(1,5-dimethylpyrazol-3-yl)-2-(4-methoxyphenyl)pyrrolidine-1-carboxamide

Uniqueness

  • Structural Features : The presence of the ethoxy group on the phenyl ring distinguishes it from other similar compounds, potentially altering its electronic and steric properties.
  • Reactivity : The specific substitution pattern can influence the compound’s reactivity and interaction with biological targets, making it unique in its class.

This detailed overview provides a comprehensive understanding of N-(1,5-dimethylpyrazol-3-yl)-2-(4-ethoxyphenyl)pyrrolidine-1-carboxamide, covering its synthesis, reactions, applications, and comparisons with similar compounds

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